
2-(Butan-2-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butan-2-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione is an organic compound characterized by a cyclohexadiene ring substituted with a butan-2-yl group and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Formation of the Cyclohexadiene Ring: The cyclohexadiene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Butan-2-yl Group: The butan-2-yl group can be introduced via a Friedel-Crafts alkylation reaction using butan-2-yl chloride and a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Butan-2-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: More saturated cyclohexane derivatives.
Substitution Products: Compounds with different substituents replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
2-(Butan-2-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-(Butan-2-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Butan-2-yl)-5-hydroxycyclohexa-2,5-diene-1,4-dione: Similar structure but with a hydroxy group instead of a methoxy group.
2-(Butan-2-yl)-5-ethoxycyclohexa-2,5-diene-1,4-dione: Similar structure but with an ethoxy group instead of a methoxy group.
2-(Butan-2-yl)-5-methylcyclohexa-2,5-diene-1,4-dione: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 2-(Butan-2-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione imparts unique chemical properties, such as increased electron density and potential for specific interactions with other molecules. This makes it distinct from similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
55137-04-7 |
|---|---|
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
2-butan-2-yl-5-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H14O3/c1-4-7(2)8-5-10(13)11(14-3)6-9(8)12/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
SPXABSDGEHQLGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CC(=O)C(=CC1=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


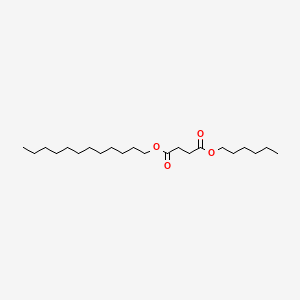

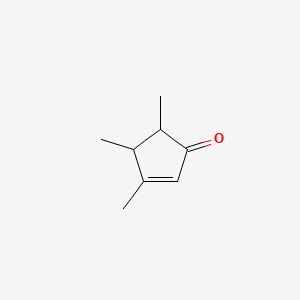
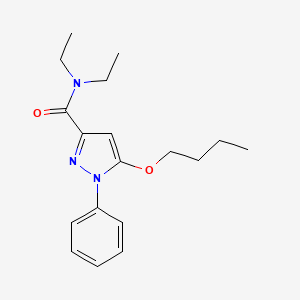

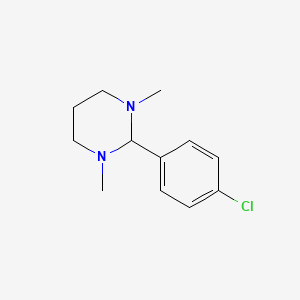
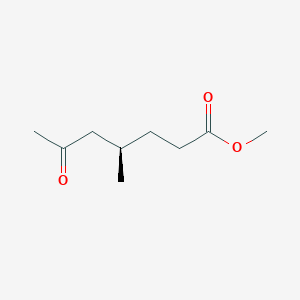
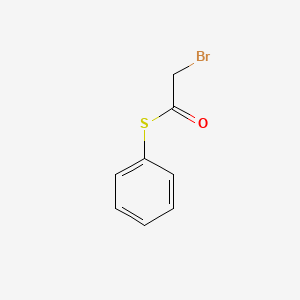
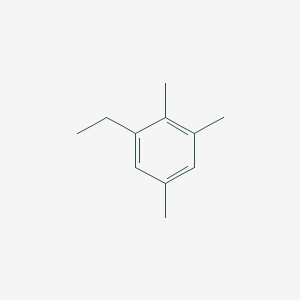

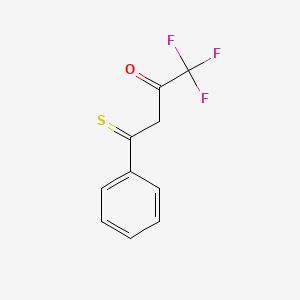
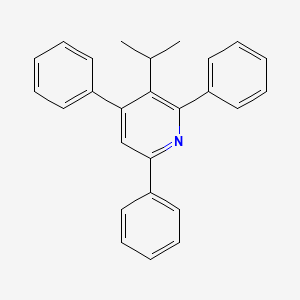
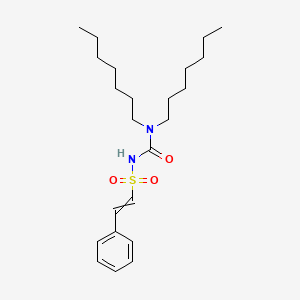
![2,2'-[1,2-Phenylenebis(oxy)]diphenol](/img/structure/B14631355.png)
